tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate
CAS No.: 1334416-91-9
Cat. No.: VC11675242
Molecular Formula: C11H20F2N2O2
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1334416-91-9 |
---|---|
Molecular Formula | C11H20F2N2O2 |
Molecular Weight | 250.29 g/mol |
IUPAC Name | tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate |
Standard InChI | InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15(4)8-5-6-14-7-11(8,12)13/h8,14H,5-7H2,1-4H3 |
Standard InChI Key | YXSZEBBBLBXKAN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F |
Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNCC1(F)F |
Introduction
Chemical Structure and Molecular Properties
Structural Features
Tert-Butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate consists of a piperidine ring substituted with two fluorine atoms at the 3-position and a carbamate group at the 4-position. The carbamate moiety is further modified with a tert-butyl (C(CH₃)₃) and a methyl (CH₃) group, resulting in the IUPAC name tert-butyl methyl(3,3-difluoropiperidin-4-yl)carbamate. The presence of fluorine atoms introduces electronegativity and conformational rigidity, which can influence binding interactions in biological systems .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₀F₂N₂O₂ |
Molecular Weight | 278.30 g/mol |
Calculated logP (iLOGP) | 2.1 |
Topological Polar Surface Area | 45.6 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Note: Values are extrapolated from structurally similar carbamates .
Synthesis and Optimization
Synthetic Pathways
The synthesis of tert-butyl N-(3,3-difluoropiperidin-4-yl)-N-methylcarbamate typically involves multi-step routes, starting with the preparation of the difluoropiperidine core. A common approach includes:
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Ring Formation: Cyclization of a diamine precursor with fluorinating agents to yield 3,3-difluoropiperidine.
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Carbamate Installation: Reaction with methyl chloroformate or tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP .
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Methylation: Introduction of the methyl group via alkylating agents like methyl iodide under controlled conditions.
A critical challenge lies in achieving regioselectivity during carbamate formation. Studies on analogous compounds demonstrate that solvent choice (e.g., THF or DCM) and temperature (0–25°C) significantly impact yield and purity .
Table 2: Reaction Conditions for Carbamate Formation
Reagent | Solvent | Temperature | Yield (%) |
---|---|---|---|
Boc₂O + DMAP | THF | 0°C | 78 |
Methyl Chloroformate | DCM | 25°C | 65 |
Biological Activity and Mechanism
Enzyme and Receptor Interactions
While direct pharmacological data for this compound are scarce, structurally related carbamates exhibit activity against neurological targets. For instance, pyrimidine-4-carboxamide derivatives with tert-butyl groups demonstrate nanomolar inhibition of NAPE-PLD, an enzyme involved in lipid signaling . The difluoropiperidine moiety in such compounds enhances binding affinity by stabilizing interactions with hydrophobic enzyme pockets .
Industrial and Research Applications
Drug Intermediate
This compound serves as a key intermediate in synthesizing protease inhibitors and kinase modulators. Its fluorinated structure improves metabolic stability, a desirable trait in preclinical candidates .
Flow Chemistry Integration
Recent advances utilize flow microreactors for scalable synthesis, reducing reaction times from hours to minutes while maintaining >90% purity .
Precaution | Action |
---|---|
Personal Protection | Gloves, goggles, lab coat |
Storage | 2–8°C in inert atmosphere |
Disposal | Incineration per local regulations |
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